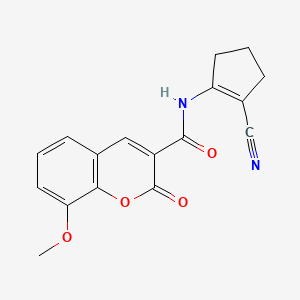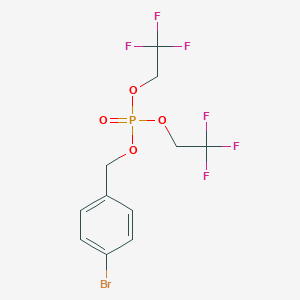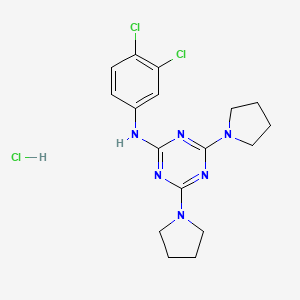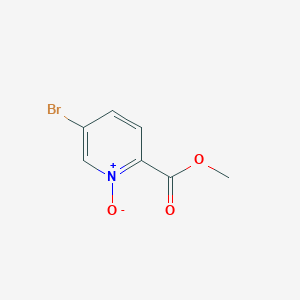
N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-cyanocyclopent-1-en-1-yl)acetamide” is a chemical compound with the molecular formula C8H10N2O . It’s used for research purposes .
Molecular Structure Analysis
The molecular weight of “N-(2-cyanocyclopent-1-en-1-yl)acetamide” is 150.18 . The exact structure and other details like InChI Key, Linear Structure Formula are not available .Scientific Research Applications
1. Synthesis Techniques
Gyuris et al. (2011) developed a one-pot domino synthesis for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, showcasing an efficient method for synthesizing similar compounds with yields up to 92%. This approach highlights the potential for creating derivatives of N-(2-cyanocyclopent-1-en-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in an efficient manner (Gyuris et al., 2011).
2. Application in Hydrogenation Processes
Wang et al. (2011) explored the use of a Pd@carbon nitride catalyst for hydrogenating phenol to cyclohexanone, a process that could be relevant for compounds like this compound, given its structural similarities (Wang et al., 2011).
3. Structural and Crystallographic Studies
Reis et al. (2013) conducted structural and crystallographic studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which could be crucial for understanding the properties and potential applications of this compound (Reis et al., 2013).
4. Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of chromene derivatives. Ukhov et al. (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and found them to exhibit antimicrobial activity, indicating potential biomedical applications for similar compounds (Ukhov et al., 2021). Similarly, Mohamed and El-Sayed (2019) investigated the antioxidant activities of novel indane-amide substituted derivatives, highlighting the potential for such properties in related compounds (Mohamed & El-Sayed, 2019).
properties
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-7-3-4-10-8-12(17(21)23-15(10)14)16(20)19-13-6-2-5-11(13)9-18/h3-4,7-8H,2,5-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHEVRQGLWOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
![1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2670580.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2670581.png)




![4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid](/img/structure/B2670586.png)

![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)
![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)